molecular formula C25H22N2O4 B311753 Bis(2-methyl-8-quinolinyl) pentanedioate

Bis(2-methyl-8-quinolinyl) pentanedioate

Cat. No.: B311753
M. Wt: 414.5 g/mol
InChI Key: HDUALWUJRANMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methyl-8-quinolinyl) pentanedioate (CAS No. 353515-96-5) is an organic compound with the molecular formula C25H22N2O4 and a molecular weight of 414.46 g/mol . Structurally, it consists of a pentanedioate (glutarate) backbone esterified with two 2-methyl-8-quinolinyl groups. The quinoline moieties are aromatic heterocycles containing a nitrogen atom, with a methyl substituent at the 2-position, which enhances lipophilicity and may influence binding interactions . This compound is cataloged under synonyms such as ZINC682270 and MCULE-1346598593, reflecting its presence in chemical databases for drug discovery and molecular modeling .

The ester linkage in this compound suggests hydrolytic instability under acidic or alkaline conditions, a common trait of esters. The quinoline groups may confer fluorescence or metal-chelating properties, making it relevant in coordination chemistry or analytical applications .

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

bis(2-methylquinolin-8-yl) pentanedioate

InChI

InChI=1S/C25H22N2O4/c1-16-12-14-18-6-3-8-20(24(18)26-16)30-22(28)10-5-11-23(29)31-21-9-4-7-19-15-13-17(2)27-25(19)21/h3-4,6-9,12-15H,5,10-11H2,1-2H3

InChI Key

HDUALWUJRANMGU-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC(=O)CCCC(=O)OC3=CC=CC4=C3N=C(C=C4)C)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)CCCC(=O)OC3=CC=CC4=C3N=C(C=C4)C)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

a) Dimethyl Pentanedioate (CAS No. 68239-93-0)
  • Formula : C7H10O4 (MW: 158.15 g/mol)
  • Structure : A simple diester of pentanedioic acid with methyl groups.
  • Properties: Higher volatility and water solubility compared to bis(2-methyl-8-quinolinyl) pentanedioate due to the absence of aromatic groups. Used as a solvent or intermediate in polymer synthesis .
  • Applications : Found in natural extracts (e.g., Malacca bark and fruit) and utilized in chromatography as a reference standard .
b) Bis(8-methylnonyl) Pentanedioate (CAS No. 1053656-85-1)
  • Formula : C25H48O4 (MW: 412.66 g/mol)
  • Structure : Branched alkyl ester of pentanedioic acid.
  • Properties: High lipophilicity due to long alkyl chains, making it suitable for lubricants or plasticizers. Less reactive than this compound due to the lack of aromatic rings .
c) 1,5-Pentanedioate (Pentanedioic Acid)
  • Formula : C5H6O4 (MW: 146.10 g/mol)
  • Structure : Dicarboxylic acid without esterification.
  • Properties : Water-soluble and involved in metabolic pathways (e.g., Krebs cycle). Used in environmental studies to assess biodegradation processes .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C25H22N2O4 414.46 Aromatic ester, potential metal chelation Drug discovery, analytical standards
Dimethyl pentanedioate C7H10O4 158.15 Volatile, polar Natural extracts, chromatography
Bis(8-methylnonyl) pentanedioate C25H48O4 412.66 Lipophilic, non-reactive Lubricants, plasticizers
1,5-Pentanedioate (acid form) C5H6O4 146.10 Water-soluble, metabolic intermediate Environmental research, biochemistry

Research Findings and Key Differences

  • Stability: this compound is less volatile but more hydrolytically sensitive than dimethyl pentanedioate due to steric hindrance from the quinoline groups .
  • Analytical Utility: The quinoline moieties in this compound enable UV detection at longer wavelengths (~250–300 nm), unlike simpler esters, which lack conjugated systems .
  • Environmental Impact : Fluorinated derivatives (e.g., bis(2,2,3,3,4,4,5,5-octafluoropentyl) pentanedioate) exhibit persistence in ecosystems, whereas 1,5-pentanedioate is biodegradable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.